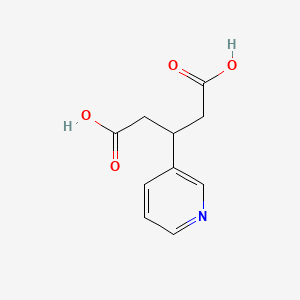![molecular formula C10H9F3N2O B13587945 (1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13587945.png)
(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol is a compound of interest in various scientific fields due to its unique structure and properties. The presence of the trifluoromethyl group and the diazirinyl moiety makes it particularly useful in photochemical studies and as a photoaffinity label.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol typically involves the following steps:
Formation of the diazirinyl intermediate: This step involves the reaction of a suitable precursor with trifluoromethyl diazomethane under controlled conditions to form the diazirinyl intermediate.
Coupling with phenyl group: The intermediate is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Reduction to ethanol: The final step involves the reduction of the intermediate to form the ethanol derivative using a suitable reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol has several scientific research applications:
Chemistry: Used as a photoaffinity label to study molecular interactions.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials and photochemical processes.
Wirkmechanismus
The mechanism of action of (1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This intermediate can then form covalent bonds with nearby molecules, allowing for the study of molecular interactions and binding sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives
- 1,2,4-triazole-containing scaffolds
- 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazine
Uniqueness
(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol is unique due to its combination of the trifluoromethyl group and the diazirinyl moiety, which provides distinct photochemical properties and reactivity. This makes it particularly valuable in photochemical studies and as a photoaffinity label, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C10H9F3N2O |
|---|---|
Molekulargewicht |
230.19 g/mol |
IUPAC-Name |
(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol |
InChI |
InChI=1S/C10H9F3N2O/c1-6(16)7-2-4-8(5-3-7)9(14-15-9)10(11,12)13/h2-6,16H,1H3/t6-/m1/s1 |
InChI-Schlüssel |
CEFMXEXAGBJWCT-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


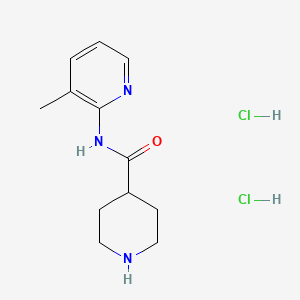
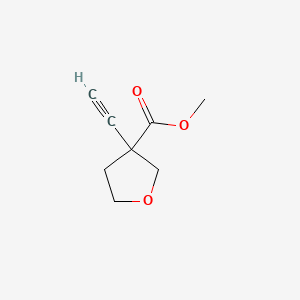

![4-[(1S)-1-aminoethyl]-2-methoxyphenol](/img/structure/B13587874.png)
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]propan-2-aminehydrochloride](/img/structure/B13587881.png)
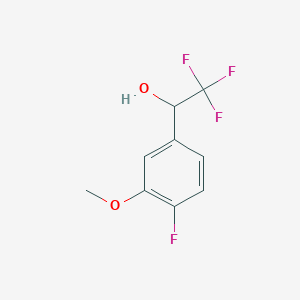
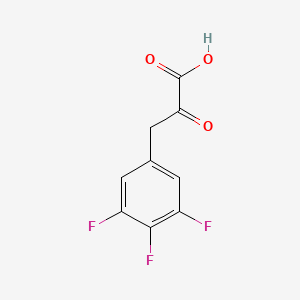
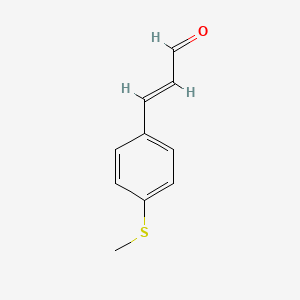
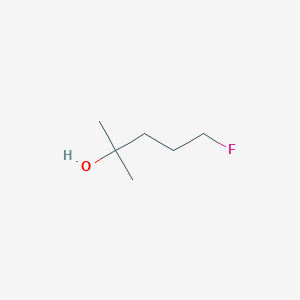

![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B13587921.png)
![{[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl}(propan-2-yl)[(pyridin-2-yl)methyl]amine](/img/structure/B13587922.png)

